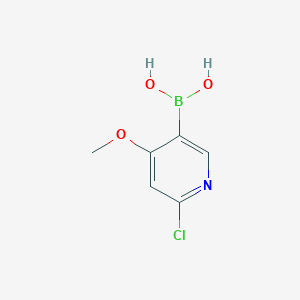
(6-Chloro-4-methoxypyridin-3-yl)boronic acid
Vue d'ensemble
Description
“(6-Chloro-4-methoxypyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C6H7BClNO3 and a molecular weight of 187.39 g/mol. It is used for research purposes and can be used to prepare biologically significant 3-arylcoumarins by reacting with 3-chlorocoumarin through Suzuki reaction .
Synthesis Analysis
The synthesis of boronic acids like “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” often involves catalytic protodeboronation of pinacol boronic esters . This process is not well developed, but it has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .Molecular Structure Analysis
The molecular structure of “(6-Chloro-4-methoxypyridin-3-yl)boronic acid” consists of a pyridine ring with a boronic acid group, a chlorine atom, and a methoxy group attached at positions 3, 6, and 4, respectively.Chemical Reactions Analysis
Boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, are known to undergo Suzuki-Miyaura cross-coupling reactions . They can also undergo protodeboronation, a process that is not well developed but has been used in the formal total synthesis of certain compounds .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
2-Chloro-4-methoxypyridine-5-boronic acid: is a pivotal compound in Suzuki-Miyaura cross-coupling reactions . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds between various types of organic halides and organoboron compounds. The pyridine ring in this compound can act as a ligand, enhancing the coupling process, which is essential for synthesizing complex organic molecules, including pharmaceuticals and polymers.
Protodeboronation Studies
The compound has been utilized in protodeboronation studies . Protodeboronation is a process where the boron moiety is removed from boronic esters. This is particularly useful in the synthesis of molecules where the boron group is a temporary placeholder. The research has shown that this compound can undergo protodeboronation, which is valuable for creating new molecules with potential therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-4-methoxypyridine-5-boronic acid serves as a building block for the synthesis of new molecules with potential therapeutic applications. The presence of the pyridine ring and boronic acid functional group makes it a versatile precursor in drug discovery and development, particularly in the design of kinase inhibitors and other biologically active compounds.
Radical-Polar Crossover Reactions
This compound is also significant in radical-polar crossover reactions . These reactions are a subset of organic transformations that involve a radical intermediate that is then trapped by a polar reagent. This method is used to create complex molecules with high stereochemical control, which is crucial in the synthesis of natural products and pharmaceuticals.
Homologation Reactions
2-Chloro-4-methoxypyridine-5-boronic acid: can be involved in homologation reactions . Homologation is the process of extending the carbon chain of a molecule. This compound, when used in conjunction with other reagents, can help in the chain-extension of various organic molecules, which is a fundamental step in the synthesis of larger, more complex structures.
Synthesis of Natural Products and Analogs
The compound finds application in the synthesis of natural products and their analogs . By leveraging its reactivity in cross-coupling reactions, researchers can construct complex molecular architectures found in natural substances, which often possess significant biological activity.
Material Science
In material science, 2-Chloro-4-methoxypyridine-5-boronic acid can be used to modify the properties of polymers and create new materials . The boronic acid group can react with various diols to form reversible covalent bonds, leading to the development of self-healing materials and other innovative polymer structures.
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used as a reagent to detect and quantify the presence of various substances . The boronic acid moiety can bind to saccharides and other diol-containing compounds, which can be useful in the development of sensors and assays for biomedical applications.
Mécanisme D'action
Target of Action
The primary target of 2-Chloro-4-methoxypyridine-5-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds .
Pharmacokinetics
The compound is relatively stable and readily prepared , which suggests it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 2-Chloro-4-methoxypyridine-5-boronic acid is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of many organic compounds .
Action Environment
The action of 2-Chloro-4-methoxypyridine-5-boronic acid is influenced by the reaction conditions. The SM coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . The stability of the compound also suggests it may be environmentally benign .
Safety and Hazards
Orientations Futures
The use of boronic acids, including “(6-Chloro-4-methoxypyridin-3-yl)boronic acid”, in research is increasing due to their diverse applications. They are used in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems . Future research may focus on improving the synthesis methods and expanding the applications of boronic acids.
Propriétés
IUPAC Name |
(6-chloro-4-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-2-6(8)9-3-4(5)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKMRJYFUEGON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674431 | |
| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-20-3 | |
| Record name | B-(6-Chloro-4-methoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloro-4-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



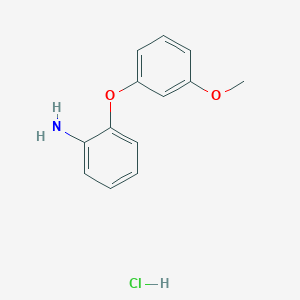
![6-amino-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1451143.png)

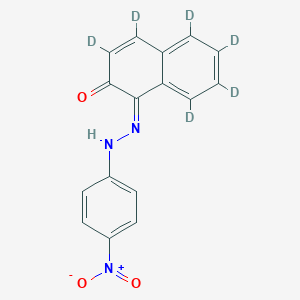
![5-Benzo[b]thiophen-3-ylmethylene-2-morpholin-4-yl-3,5-dihydro-imidazol-4-one](/img/structure/B1451149.png)

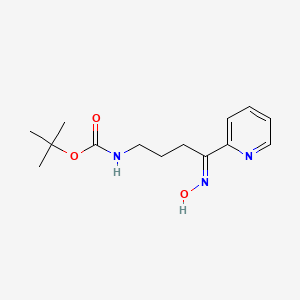



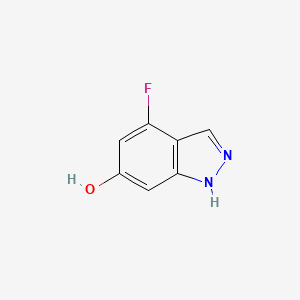
![7-((2-(trimethylsilyl)ethoxy)methyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1451158.png)
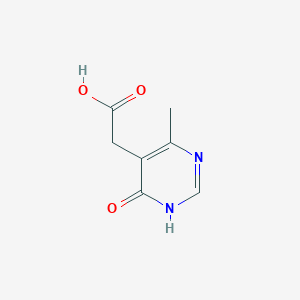
![[2-(Benzylthio)-6-oxo-1,6-dihydropyrimidin-4-yl]acetic acid](/img/structure/B1451161.png)